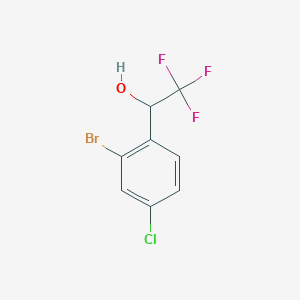

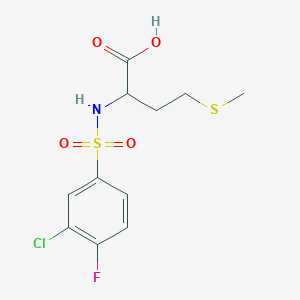

![molecular formula C21H22N2O2S B2431432 N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide CAS No. 1798030-22-4](/img/structure/B2431432.png)

N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . This type of structure is often used in medicinal chemistry due to its versatility .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through ring construction from different cyclic or acyclic precursors . The naphthalene and sulfonamide groups could be added through functionalization reactions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring, in particular, is known to participate in a variety of reactions .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide has been investigated for its potential as a drug candidate. Researchers have explored its pharmacological properties, including binding affinity, selectivity, and bioavailability. The compound’s structural features may allow it to interact with specific receptors or enzymes, making it a promising scaffold for designing novel therapeutic agents .

Antibacterial Activity

Studies have examined the antibacterial properties of N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide derivatives. By modifying the substituents on the pyrrolidine ring, researchers have evaluated their impact on antibacterial efficacy. Notably, the presence of phenyl groups appears to enhance activity, suggesting potential applications in combating bacterial infections .

Cognitive Function Improvement

In silico, in vitro, and in vivo assessments have explored the compound’s prodrug potential for cognitive function improvement in ischemic brain injury. Specifically, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate (a derivative of N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide) has been investigated. These findings may contribute to the development of neuroprotective agents .

Parallel Synthesis Strategies

The compound’s synthesis involves a five-step transformation from itaconic acid to 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. Parallel amidation with aliphatic amines yields the corresponding carboxamides. This synthetic approach demonstrates its versatility in library preparation for drug discovery .

Heterocyclic Chemistry

N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide derivatives fall within the realm of heterocyclic chemistry. Researchers have explored their reactivity, stability, and potential applications in diverse synthetic pathways. The pyrrolidine ring serves as a valuable scaffold for creating functionalized heterocycles .

Structure-Activity Relationships (SAR)

Systematic SAR investigations have revealed trends related to the compound’s biological activity. Substituents on the pyrrolidine ring significantly influence properties such as antibacterial efficacy and receptor binding. Understanding these relationships aids in optimizing drug design .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c24-26(25,21-14-6-9-17-8-4-5-13-20(17)21)22-16-19-12-7-15-23(19)18-10-2-1-3-11-18/h1-6,8-11,13-14,19,22H,7,12,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSWUBUQJUILNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2431352.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2431355.png)

![(2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2431356.png)

![3-[3-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2431358.png)

![Ethyl 3-[({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2431360.png)

![N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2431364.png)

![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B2431366.png)

![2-[[4-Ethyl-5-[2-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2431367.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopentanecarboxamide](/img/structure/B2431370.png)